molecular formula C14H19NO3S B12628709 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one CAS No. 918828-23-6

3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one

Cat. No.: B12628709
CAS No.: 918828-23-6
M. Wt: 281.37 g/mol
InChI Key: VRLCIQCRMYPMAL-UHFFFAOYSA-N
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Description

3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is an organic compound with a complex structure that includes a piperidine ring and a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted piperidine derivatives. These products have various applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one is unique due to the presence of both the dihydroxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918828-23-6

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H19NO3S/c16-12-5-4-11(10-13(12)17)19-9-6-14(18)15-7-2-1-3-8-15/h4-5,10,16-17H,1-3,6-9H2

InChI Key

VRLCIQCRMYPMAL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=CC(=C(C=C2)O)O

Origin of Product

United States

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